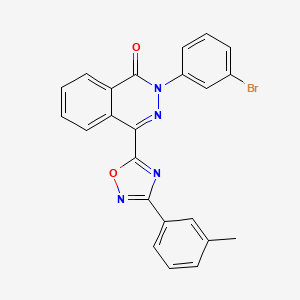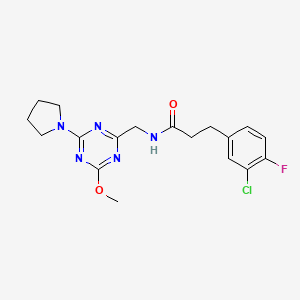
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21ClFN5O2 and its molecular weight is 393.85. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Neuroleptic Agents
Rhodium Catalyzed Hydroformylation : This process is crucial in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, highlighting the importance of specific chemical groups and their synthesis methodologies in pharmaceuticals. The detailed synthesis route involving rhodium-catalyzed hydroformylation demonstrates the chemical versatility and potential applications of similar compounds in developing neuroleptic agents (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antitumor Agents and Dihydrofolate Reductase Inhibitors
Stereochemistry in Antitumor Agents : Understanding the molecular structure of compounds similar to the specified molecule can lead to advancements in cancer chemotherapy. The stereochemical analysis of dihydrofolate reductase inhibitors, which show promise in cancer treatment, underlines the potential for such compounds to be used in therapeutic contexts (Camerman, Smith, & Camerman, 1978).
Sigma Receptor Ligands and Cognitive Dysfunction
Effects on Cognitive Dysfunction : Research into sigma receptor ligands, including compounds with specific fluorophenyl and pyrrolidinyl groups, suggests potential therapeutic applications for cognitive dysfunctions such as those induced by phencyclidine. These studies indicate a broader application for compounds with similar structures in neurological research and treatment (Ogawa, Okuyama, Araki, & Otomo, 1994).
Herbicidal Applications
Herbicidal Sulfonylureas : The synthesis of novel pyrimidine and triazine intermediates, including those with fluoromethyl-triazines, for use in herbicidal sulfonylureas showcases the agricultural applications of such chemical structures. This demonstrates the compound's relevance beyond pharmaceuticals, extending to crop protection and management (Hamprecht, Mayer, Westphalen, & Walter, 1999).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O2/c1-27-18-23-15(22-17(24-18)25-8-2-3-9-25)11-21-16(26)7-5-12-4-6-14(20)13(19)10-12/h4,6,10H,2-3,5,7-9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMSWLQEMKBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


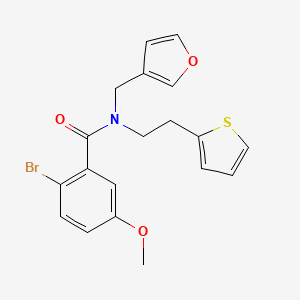

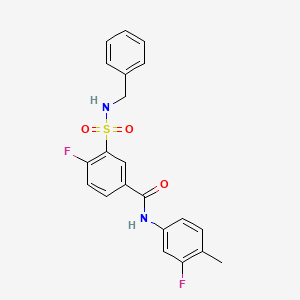

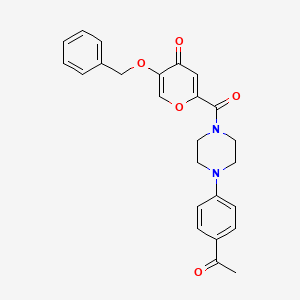
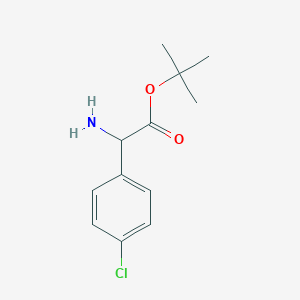
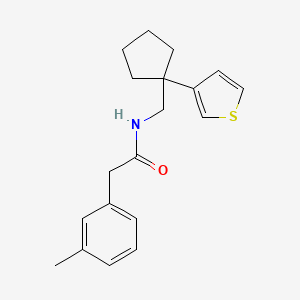
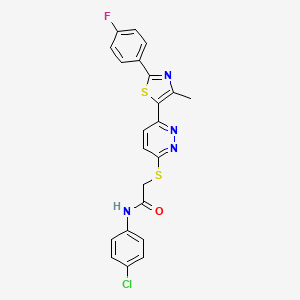
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
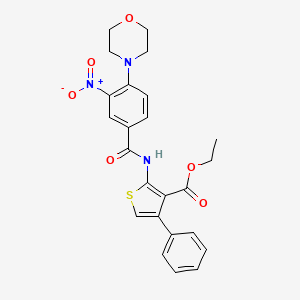

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)
